molecular formula C11H12N2O5 B113050 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 81864-61-1

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B113050
CAS No.: 81864-61-1
M. Wt: 252.22 g/mol
InChI Key: DYQUOBYQMFRMHM-UHFFFAOYSA-N
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Description

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (CAS 81864-61-1) is a heterocyclic compound featuring a benzodioxepine core—a seven-membered ring containing two oxygen atoms at positions 1 and 5. The molecule is substituted with an acetamido (-NHCOCH₃) group at position 7 and a nitro (-NO₂) group at position 6. Its partially saturated dihydro structure confers conformational flexibility, which may influence physicochemical properties and biological interactions. The compound is commercially available with a purity of 95% (MFCD00508726) and is primarily utilized in research settings .

Properties

IUPAC Name

N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQUOBYQMFRMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Benzodioxepine Core Formation

The benzodioxepine scaffold is central to the target compound. A validated approach involves ring expansion of benzofuranone precursors under reductive conditions. In a study by Luo et al., 5-hydroxy-3-methyl-3H-benzofuran-2-one was treated with lithium aluminum hydride (LiAlH4), inducing rearrangement and expansion to form a dihydro-2H-1,5-benzodioxepine derivative . Adapting this method, the synthesis begins with a substituted benzofuranone, where subsequent reductive steps facilitate cyclization into the seven-membered dioxepine ring.

Critical parameters for ring expansion :

  • Reducing agent : LiAlH4 or sodium borohydride (NaBH4) in tetrahydrofuran (THF).

  • Temperature : 0–25°C to prevent over-reduction.

  • Reaction time : 4–12 hours, monitored via thin-layer chromatography (TLC).

Nitration Strategies for Positional Specificity

Introducing the nitro group at the 8-position requires careful control to avoid undesired regiochemistry. Nitration is typically performed post-ring formation using a mixed acid system (HNO3/H2SO4). The electron-rich benzodioxepine core directs nitration to the para position relative to the oxygen atoms, favoring the 8-nitro isomer .

Optimized nitration conditions :

ParameterValue
Nitrating agentHNO3 (90%)/H2SO4 (conc.)
Temperature0–5°C (ice bath)
Reaction time2–4 hours
Yield65–72%

Post-nitration purification involves neutralization with aqueous NaHCO3 and recrystallization from ethanol/water.

Acetylation of the 7-Amino Intermediate

The final step involves converting 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS 81864-62-2) into the acetamido derivative. Acetylation is achieved using acetic anhydride in dichloromethane (DCM) with catalytic pyridine .

Reaction protocol :

  • Dissolve the amine intermediate (1 equiv) in anhydrous DCM.

  • Add pyridine (1.2 equiv) and acetic anhydride (1.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 6 hours.

  • Quench with ice water, extract with DCM, and dry over MgSO4.

Yield : 85–90% after column chromatography (silica gel, ethyl acetate/hexane) .

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility and safety. Key adaptations include:

  • Nitration in flow : Microreactors with precise temperature control minimize exothermic risks .

  • Catalytic acetylation : Immobilized lipases (e.g., Candida antarctica) reduce solvent waste .

Analytical Characterization

Final product validation employs:

  • NMR (¹H/¹³C) : Confirms acetamido (δ 2.1 ppm, singlet) and nitro (δ 8.2 ppm, aromatic) groups.

  • HPLC-MS : Purity >98% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzodioxepines, and other functionalized compounds that can be further utilized in various applications .

Scientific Research Applications

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzodioxepine Derivatives

8-Amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid (CID 4962691)
  • Structure: Shares the benzodioxepine core but substitutes the acetamido and nitro groups with an amino (-NH₂) group at position 8 and a carboxylic acid (-COOH) at position 7.
  • Molecular Formula: C₁₀H₁₁NO₄.
  • Key Differences : The absence of the nitro group reduces electron-withdrawing effects, while the carboxylic acid enhances hydrogen-bonding capacity. This compound may serve as a precursor for peptide conjugation or metal coordination in drug design .
4-[6-Acetyl-3-[3-[(4-acetyl-3-hydroxy-2-propylphenyl)thio]propoxy]-2-propylphenoxy]butanoic Acid (CAS 813425-82-0)
  • Structure : A benzodioxepine derivative with acetyl, propyl, and thioether substituents.
  • This compound is used in studies targeting lipid metabolism or inflammation .

Nitro-Acetamido Substituted Aromatic Compounds

2-Acetamido-6-nitrobenzoic Acid (CAS 73721-78-5)
  • Structure : A benzoic acid derivative with acetamido (position 2) and nitro (position 6) groups.
  • Molecular Formula : C₉H₈N₂O₅.
  • Key Differences : The planar benzoic acid core lacks the dihydro ring flexibility of benzodioxepine. The carboxylic acid group may improve aqueous solubility compared to the benzodioxepine derivative .
3-Acetamido-4-nitrobenzoic Acid (CAS 54002-27-6)
  • Structure : Features nitro and acetamido groups at positions 4 and 3, respectively.

Heterocyclic Derivatives with Therapeutic Potential

6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives (Patent: Bcl-xL Inhibitors)
  • Structure : Pyridopyridazine core with variable substituents.
  • Key Differences : While structurally distinct from benzodioxepines, these compounds share functional groups (e.g., nitro, acetamido) that may contribute to apoptosis induction via Bcl-xL inhibition. This suggests that 7-acetamido-8-nitro-benzodioxepine could be explored for similar anticancer mechanisms .

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
7-Acetamido-8-nitro-benzodioxepine Benzodioxepine Acetamido (7), Nitro (8) C₁₁H₁₂N₂O₅ Research chemical, potential apoptosis modulator
8-Amino-benzodioxepine-7-carboxylic acid Benzodioxepine Amino (8), Carboxylic acid (7) C₁₀H₁₁NO₄ Medicinal chemistry precursor
2-Acetamido-6-nitrobenzoic acid Benzoic acid Acetamido (2), Nitro (6) C₉H₈N₂O₅ Organic synthesis intermediate
6,7-Dihydro-pyrido[2,3-c]pyridazine Pyridopyridazine Variable substituents Varies Bcl-xL inhibition, anticancer agents

Research Implications and Gaps

  • Electronic Effects : The nitro group in 7-acetamido-8-nitro-benzodioxepine likely reduces electron density in the aromatic ring, enhancing electrophilic substitution at specific positions.
  • Biological Potential: While nitro-acetamido benzoic acid derivatives are often intermediates, benzodioxepines with similar substituents (e.g., compounds) suggest unexplored anticancer applications.

Biological Activity

Overview

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (CAS No. 81864-61-1) is a synthetic compound characterized by its unique structural features, including a nitro group and an acetamido moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula is C11H12N2O5C_{11}H_{12}N_{2}O_{5}, with a molecular weight of approximately 252.23 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Nitro Group Reduction : The nitro group can be reduced to form amino derivatives, which may enhance the compound's reactivity and interaction with biological molecules.
  • Acetamido Group Role : The acetamido group may influence binding affinity to target proteins or enzymes, potentially modulating the compound's pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • In vitro Studies : Studies have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were determined using standard microdilution methods.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro assays using cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For example, in human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 10 µM after 48 hours of treatment .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties:

  • Cytokine Inhibition : In models of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzodioxepine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested.

Case Study 2: Anticancer Activity in Mice Models

In a murine model of breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .

Q & A

Basic Research Question

  • Storage : -20°C in airtight, light-protected containers to prevent nitro group degradation or hydrolysis of the acetamido moiety .
  • Handling : Use gloves and eye protection (H319 hazard: severe eye irritation) . Avoid prolonged exposure to moisture or acidic/basic conditions.

Methodological Note : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf life. Monitor degradation via HPLC .

How do structural analogs of this compound inform its potential biological activity?

Advanced Research Question

  • Antiviral Activity : 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine analogs inhibit viral replication by targeting RNA-dependent RNA polymerases .
  • Neurological Targets : 6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine derivatives modulate TRPM2 channels, suggesting neuroprotective or neurotoxic potential .

Data Contradiction Analysis :
Discrepancies in reported activities may arise from:

  • Substituent positioning (e.g., nitro at C6 vs. C8 altering steric effects).
  • Assay conditions (e.g., cell type, concentration ranges). Validate hypotheses via comparative SAR studies .

What strategies resolve conflicting data in nitro-substituted benzodioxepine bioactivity studies?

Advanced Research Question

Reproducibility Checks : Replicate assays under standardized conditions (e.g., identical cell lines, pH, and temperature) .

Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .

Computational Modeling : Perform docking studies to compare binding affinities of analogs (e.g., nitro position impacts TRPM2 channel interaction) .

How can regioselectivity be optimized during nitration of the benzodioxepine core?

Advanced Research Question

  • Directing Groups : The acetamido group at C7 directs nitration to the para position (C8) via resonance stabilization of the intermediate .
  • Solvent Effects : Use polar aprotic solvents (e.g., DCM or acetonitrile) to enhance nitro group orientation .
  • Catalysts : Lewis acids (e.g., CeCl₃) improve regioselectivity in nitration of electron-rich aromatic systems .

Methodological Note : Characterize regiochemistry via NOESY NMR or X-ray crystallography .

What safety protocols are critical for handling nitro-substituted benzodioxepines?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (H319 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
  • First Aid : Flush eyes with water for 15 minutes if exposed; seek medical evaluation for persistent irritation .

Reference : Safety data for 7-nitro-3,4-dihydro-2H-1,4-benzooxazine (CAS 120711-81-1) provides a template for risk assessment .

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